N'-(4-chloro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide
Description
N'-(4-Chloro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide is a synthetic organic compound featuring a benzothiazole core substituted with a chlorine atom at the 4-position and a hydrazide-linked 2,6-dimethoxybenzoyl group. The chlorine substituent enhances electrophilicity and binding affinity to biological targets, while the dimethoxybenzohydrazide moiety may improve solubility and metabolic stability .
Properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-22-10-6-4-7-11(23-2)13(10)15(21)19-20-16-18-14-9(17)5-3-8-12(14)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKHRZREMMHSDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Benzoxazole vs. Benzothiazole Derivatives
The compound shares structural homology with benzoxazole-based hydrazides, such as 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazides (e.g., compounds 5a–5j) . Key differences include:
- Heterocyclic Core: Benzothiazole (sulfur and nitrogen) vs. benzoxazole (oxygen and nitrogen).
- Substituent Effects : The 4-chloro substitution in benzothiazoles may confer greater electrophilicity and stability than unsubstituted benzoxazole derivatives.
Biological Activity Comparison :
Benzoxazole analogs (e.g., compound 5a) demonstrated MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, whereas benzothiazole derivatives often exhibit lower MIC values (<8 µg/mL) in similar assays, suggesting superior antimicrobial potency .
Hydrazide-Containing Benzothiazole Derivatives
The hydrazide linker in N'-(4-chloro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide is critical for hydrogen bonding with biological targets. Comparable compounds, such as (1,3-benzothiazol-2-yl)carbamoyl derivatives (e.g., Cpd D in ), show inhibitory activity against enzymes like low-molecular-weight protein tyrosine phosphatases (LMWPTPs), with IC₅₀ values in the micromolar range . The dimethoxy groups in the benzohydrazide moiety may enhance solubility and bioavailability relative to simpler hydrazide derivatives.
Anticancer and Antioxidant Profiles
Compounds like 3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]...pyridine-2-carboxylic acid (Example 24 in ) highlight the role of benzothiazole scaffolds in anticancer drug design. These derivatives often exhibit >70% cell viability inhibition in cancer cell lines at 10–50 µM concentrations . Antioxidant activity is also notable: benzothiazole hydrazides show radical scavenging capacities (e.g., 60–80% DPPH inhibition at 100 µg/mL), comparable to ascorbic acid .
Data Tables: Comparative Analysis
Table 2. Molecular Docking and Binding Affinities
| Compound | Target Protein | Binding Affinity (kcal/mol) | References |
|---|---|---|---|
| Benzoxazole derivative (5a) | 2A9¹ (Anticancer) | -8.2 | |
| Cpd D (Benzothiazole) | LMWPTP | -9.1 |
Research Findings and Discussion
- Antimicrobial Superiority : Benzothiazole derivatives generally outperform benzoxazoles in antimicrobial assays due to enhanced lipophilicity and target engagement .
- Enzyme Inhibition : The 4-chloro substitution in benzothiazoles may optimize interactions with catalytic sites of enzymes like LMWPTP, as seen in Cpd D .
- Synthetic Feasibility : The compound’s synthesis likely follows routes similar to those in and , involving condensation of hydrazides with substituted benzothiazoles .
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